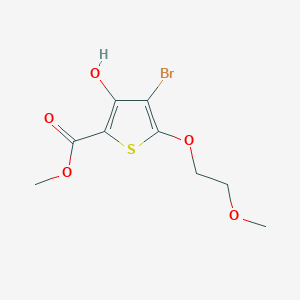
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . This particular compound features a bromine atom, a hydroxyl group, and a methoxyethoxy substituent, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate typically involves the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with 2-methoxyethanol under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the methoxyethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Amines or thiols, potassium carbonate (K2CO3) as base, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Methyl 4-bromo-3-oxo-5-(2-methoxyethoxy)thiophene-2-carboxylate.
Reduction: Methyl 3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate.
Substitution: Methyl 4-substituted-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate.
Scientific Research Applications
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group may facilitate binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Lacks the methoxyethoxy substituent, making it less versatile in certain reactions.
Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the methoxyethoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₃BrO₅S
- Molecular Weight : 305.18 g/mol
- CAS Number : 123342-03-0
- Solubility : Sparingly soluble in water (0.95 g/L at 25°C)
Synthesis
The synthesis of this compound typically involves the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with suitable alkylating agents, such as 2-methoxyethanol. This method has been documented in various studies focusing on thiophene derivatives.
Biological Activity
Research indicates that compounds containing thiophene moieties exhibit a range of biological activities, including:
- Anticancer Activity : Thiophene derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that related compounds exhibited IC50 values as low as 0.003 µM against cancer cell lines such as human lung adenocarcinoma (LXFA 629) and melanoma (MEXF 462) .
- Antimicrobial Properties : Several thiophene derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .
- Anti-inflammatory Effects : Compounds similar to this compound have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Case Study 1: Anticancer Activity
A series of experiments were conducted on various thiophene derivatives, including methyl 4-bromo-3-hydroxythiophene compounds. The results indicated significant cytotoxic effects against multiple human cancer cell lines, with IC50 values ranging from 1.143 µM to 9.27 µM across different cell types (e.g., colon adenocarcinoma HT29, ovarian adenocarcinoma OVXF 899) .
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial efficacy of methyl 4-bromo-3-hydroxythiophene derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that certain modifications to the thiophene structure enhanced antimicrobial potency, highlighting the importance of structural variations in biological activity .
Table 1: Biological Activity Summary
Properties
Molecular Formula |
C9H11BrO5S |
|---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11BrO5S/c1-13-3-4-15-9-5(10)6(11)7(16-9)8(12)14-2/h11H,3-4H2,1-2H3 |
InChI Key |
LGDWRBXEBUCKOB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C(=C(S1)C(=O)OC)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















